![molecular formula C13H18N6O2 B2943240 3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne CAS No. 898440-06-7](/img/structure/B2943240.png)
3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity of Purine Derivatives
Chemical Synthesis and Biological Evaluation : Studies have focused on the synthesis of purine derivatives and their potential as anticancer, anti-HIV, and antimicrobial agents. For example, new triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. Certain compounds exhibited considerable activity against specific cancer cell lines and moderate anti-HIV activity, highlighting the therapeutic potential of purine analogs in treating various diseases (Ashour et al., 2012).
Cardiovascular and Psychotropic Activity : Another research direction involves the exploration of purine derivatives for their cardiovascular and psychotropic effects. Some compounds have been shown to exhibit significant antiarrhythmic and hypotensive activities, as well as affinities for adrenoreceptors, suggesting potential applications in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Structural Studies and Chemical Properties
- Crystal Structure Analysis : The structural elucidation of purine derivatives through crystallography contributes to understanding their chemical properties and potential biological activities. Studies have reported the crystal structures of various purine analogs, providing insights into their molecular geometries and interaction patterns, which are crucial for drug design and discovery processes (Karczmarzyk et al., 1995).
Purine Isosteres and Medicinal Chemistry
- Development of Purine Isosteres : The creation of purine isosteres, such as azolo[1,3,5]triazines, has emerged as a strategy in medicinal chemistry to develop new compounds with enhanced therapeutic potential. These isosteres serve as privileged scaffolds for the development of inhibitors targeting various enzymes and receptors involved in disease pathogenesis, including kinases, phosphodiesterase, and adenosine receptors, demonstrating the versatility and importance of purine-based structures in drug discovery (Lim & Dolzhenko, 2014).
properties
IUPAC Name |
3,7,9-trimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-5-6-19-12-14-10-9(18(12)7-8(2)15-19)11(20)17(4)13(21)16(10)3/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXAOMHIEVFQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


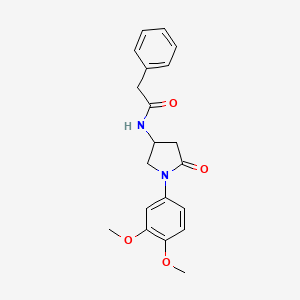
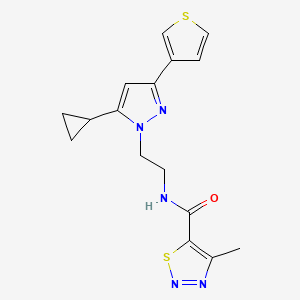
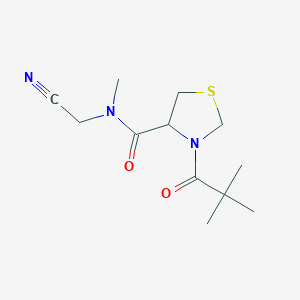
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)
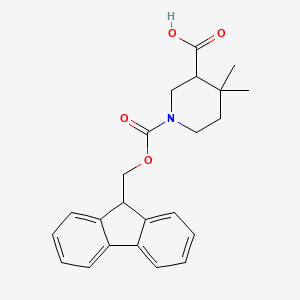


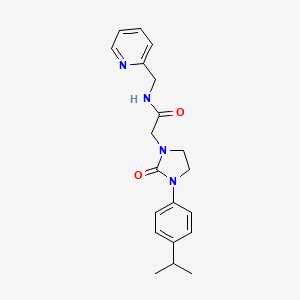
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)



![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)